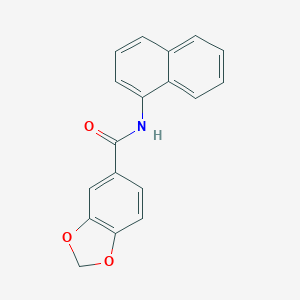

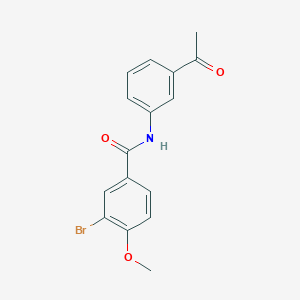

![molecular formula C21H14ClF3N6 B258156 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine, also known as CP-690,550, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of cytokines involved in immune responses. In

Scientific Research Applications

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection and the treatment of lymphomas and leukemias.

Mechanism of Action

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of T-cell activation and proliferation, which is the basis for its potential therapeutic applications in autoimmune diseases.

Biochemical and Physiological Effects

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been shown to effectively reduce the symptoms of autoimmune diseases in animal models and clinical trials. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and induce apoptosis of activated T-cells. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has also been associated with some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.

Advantages and Limitations for Lab Experiments

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. It can be used to investigate the signaling pathways of cytokines involved in T-cell activation and proliferation, as well as the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has some limitations in lab experiments, such as its potential off-target effects, its limited solubility in water, and its relatively short half-life in vivo.

Future Directions

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has opened up new avenues for the development of JAK3 inhibitors as potential therapeutic agents for autoimmune diseases. Future research directions include the development of more potent and selective JAK3 inhibitors, the investigation of the long-term safety and efficacy of JAK3 inhibitors, and the exploration of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents. Additionally, the role of JAK3 in other physiological processes beyond immune responses, such as hematopoiesis and neuronal signaling, is an area of active research.

Synthesis Methods

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine involves a series of chemical reactions that result in the formation of the pyrimidine ring and the tetrazole ring. The process starts with the reaction of 4-chlorobenzylamine with 2-cyclopropyl-4-(4-trifluoromethyl)phenylacetonitrile to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-cyclopropyl-4-(4-trifluoromethyl)phenyl-5,6-dihydropyrimidine-1(2H)-one to form 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine.

properties

Product Name |

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine |

|---|---|

Molecular Formula |

C21H14ClF3N6 |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine |

InChI |

InChI=1S/C21H14ClF3N6/c22-15-7-9-16(10-8-15)31-20(28-29-30-31)17-11-26-19(13-1-2-13)27-18(17)12-3-5-14(6-4-12)21(23,24)25/h3-11,13H,1-2H2 |

InChI Key |

MSENMALMFVPJBE-UHFFFAOYSA-N |

SMILES |

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

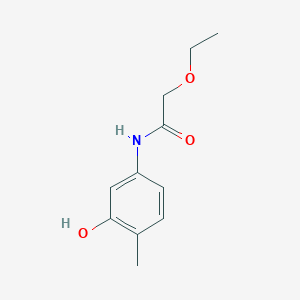

![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)

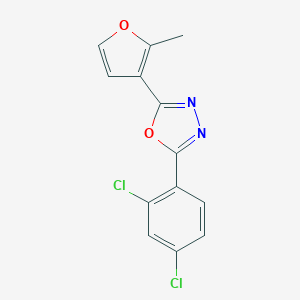

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)

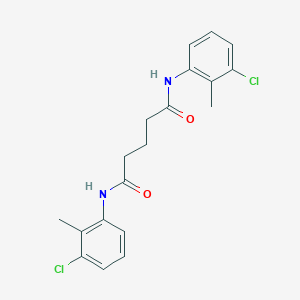

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)

![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)